2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 2-(2-chlorophenoxy)acetyl chloride and 4-amino-3-(4-methoxyphenyl)-1,2,4-oxadiazole. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like acetone and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as refluxing and the use of automated reactors are employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution), potassium permanganate (for oxidation), and sodium borohydride (for reduction). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide: This compound shares a similar phenoxyacetamide structure but differs in the substituents attached to the phenyl ring.
2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of 2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide lies in its combination of a chlorophenoxy group, a methoxyphenyl group, and an oxadiazole ring
Properties
Molecular Formula |
C23H18ClN3O4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-18-12-8-15(9-13-18)22-26-23(31-27-22)16-6-10-17(11-7-16)25-21(28)14-30-20-5-3-2-4-19(20)24/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
WTDGRJZLYLFCGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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